![molecular formula C7H8F3N3 B2804341 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine CAS No. 1368173-92-5](/img/structure/B2804341.png)

1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

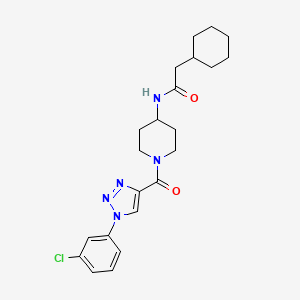

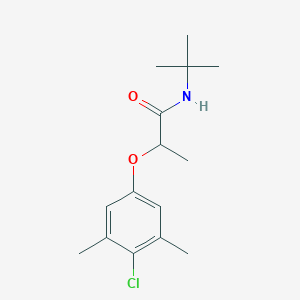

“1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This compound is a subclass of the organofluorines .

Synthesis Analysis

The synthesis of “1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine” involves several steps . The method includes adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, regulating the pH value to 6, and removing impurities to obtain 2 . Then, chlorobenzene and trifluoroacetic anhydride are added . The mixture is heated, methanesulfonic acid is added into the mixed reaction solution, refluxing, and distilling out trifluoroacetic acid .

Molecular Structure Analysis

The molecular structure of “1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine” is complex. It involves a six-membered ring with two nitrogen atoms opposing each other and four carbon atoms interspersed . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Chemical Reactions Analysis

The trifluoromethyl group in “1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine” can undergo various chemical reactions . For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Also, trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .

Applications De Recherche Scientifique

Anti-Cancer Studies

These compounds have been synthesized and effectively screened for their anti-cancer properties . The resultant compounds were assessed for their antiproliferative action against two human colon cancer cell lines (HCT-116 and HT-29 colon cancer cell lines). The IC 50 range was estimated at 6.587 to 11.10 µM showing that compound RB7 had remarkable anticancer movement on HT-29 .

Apoptotic Pathway Activation

It was discovered that RB7 incited the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, eventually leading to the activation of Caspase 3 in HT-29 cells and initiation of cell death via the mitochondrial apoptotic pathway .

c-Met Inhibition

Structures containing these heterocyclic nuclei have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .

GABA A Modulating Activity

In addition to c-Met inhibition, structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

Use in Solar Cells

These structures have been incorporated into polymers for use in solar cells .

BACE-1 Inhibition

These structures have demonstrated β-secretase 1 (BACE-1) inhibition .

Synthesis of Derivatives

A wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives have been synthesized by the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo [4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Antibacterial Activity

Some novel triazolo[4,3-a]pyrazine derivatives have been synthesized and characterized for their antibacterial activity .

Safety and Hazards

The safety data sheet for a similar compound, “3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine are Cyclin-Dependent Kinase 2 (CDK2) and human colon cancer cell lines (HCT-116 and HT-29) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment . The compound’s interaction with these targets leads to significant inhibition of their activities .

Mode of Action

The compound interacts with its targets by inhibiting their activities. For instance, it has shown significant inhibitory activity against CDK2 . In the case of the human colon cancer cell lines, the compound induces the mitochondrial apoptotic pathway by up-regulating Bax and down-regulating Bcl2, leading to the activation of Caspase 3 and initiation of cell death .

Biochemical Pathways

The compound affects the cell cycle progression and mitochondrial apoptotic pathway . By inhibiting CDK2, the compound disrupts the normal cell cycle progression, leading to the death of cancer cells . Furthermore, by inducing the mitochondrial apoptotic pathway, it triggers cell death in human colon cancer cell lines .

Result of Action

The compound’s action results in significant anti-cancer effects . It inhibits the growth of cancer cells by disrupting cell cycle progression and inducing apoptosis . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .

Propriétés

IUPAC Name |

1-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c8-7(9,10)6-5-3-11-1-2-13(5)4-12-6/h4,11H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTKANUKPVMGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C=NC(=C2CN1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2804259.png)

![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2804262.png)

![N-(4-acetylphenyl)-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2804264.png)

![N-[4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)phenyl]-2-furamide](/img/structure/B2804266.png)

![4-tert-butyl-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2804277.png)